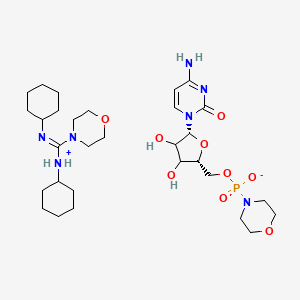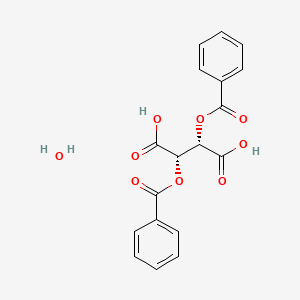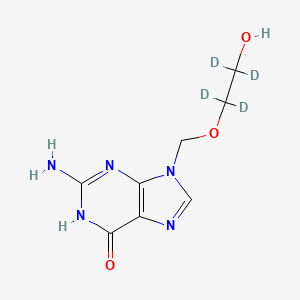
Acyclovir-d4
概述
描述
Acyclovir-d4 is intended for use as an internal standard for the quantification of acyclovir . It is a guanosine analog that has antiviral activity in vitro against the herpes simplex viruses, varicella zoster virus, Epstein-Barr virus, cytomegalovirus, and human herpes virus 6 . It diffuses freely into cells and is selectively converted into acyclo-guanosine monophosphate by a virus-specific thymidine kinase .
Molecular Structure Analysis
The molecular formula of Acyclovir-d4 is C8H11N5O3 . The structure of Acyclovir-d4 is illustrated in Figure 1 . As an antiviral drug of guanine nucleoside analogues, Acyclovir-d4 is one of the most commonly used antiviral drugs all around the world .Chemical Reactions Analysis
Acyclovir is an antiviral agent that incorporates itself into viral DNA, preventing further synthesis . It inhibits DNA synthesis and viral replication after converting to acyclovir triphosphate by viral and cellular enzymes .Physical And Chemical Properties Analysis
The molecular weight of Acyclovir-d4 is 229.23 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are 229.11129621 g/mol .科学研究应用
Acyclovir (ACV) is an effective and selective antiviral drug . It’s a guanosine analog that has antiviral activity in vitro against the herpes simplex viruses . The study of its toxicology and the use of appropriate detection techniques to control its toxicity at safe levels are extremely important for medicine efforts and human health .
1. Specific Scientific Field: Pharmacology and Toxicology .
3. Detailed Description of the Methods of Application or Experimental Procedures: Analytical methods for the toxicological studies of ACV, which are essential for human use and dosing, include spectrophotometry, high performance liquid chromatography (HPLC), liquid chromatography/tandem mass spectrometry (LC-MS/MS), electrochemical sensors, molecularly imprinted polymers (MIPs), and flow injection–chemiluminescence (FI-CL) .
Acyclovir-d4 is primarily used as an internal standard for the quantification of acyclovir . Here are some additional applications:
Therapeutic Drug Monitoring
- Scientific Field: Clinical Pharmacology
- Application Summary: Acyclovir-d4 can be used in therapeutic drug monitoring, where it serves as an internal standard in the analysis of patient samples to ensure that acyclovir levels remain within the therapeutic range .
- Methods of Application: A sample is prepared using protein precipitation with 1% formic acid in methanol containing isotopically labeled internal standard. Chromatographic separation on a biphenyl column and mass spectrometric detection are performed in multiple reaction monitoring (MRM) mode on a Xevo TQ-S micro with ESI in positive ion mode .
- Results or Outcomes: The method provides accurate and reproducible results for therapeutic drug monitoring .
Pharmacokinetic Studies
- Scientific Field: Pharmacokinetics
- Application Summary: Acyclovir-d4 can be used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of acyclovir .
- Methods of Application: In such studies, Acyclovir-d4 is administered along with acyclovir, and the ratio of the two compounds is measured over time .
- Results or Outcomes: These studies provide valuable information about how acyclovir is processed in the body .
Acyclovir-d4 is primarily used as an internal standard for the quantification of acyclovir . Here are some additional applications:
Antiviral Drug Analysis
- Scientific Field: Clinical Pharmacology
- Application Summary: Acyclovir-d4 can be used in the analysis of antiviral drugs, particularly those active against herpes virus infections .
- Methods of Application: A novel MS-based analytical method for simultaneous analysis of the antiviral drugs acyclovir, its metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum is described .
- Results or Outcomes: This method provides accurate and reproducible results for the analysis of these antiviral drugs .
Drug Development
- Scientific Field: Pharmaceutical Research
- Application Summary: Acyclovir-d4 can be used in the development of new formulations of acyclovir, providing insight for further innovation of acyclovir in pharmaceutical applications .
- Methods of Application: The development process involves the synthesis of new formulations, followed by testing for efficacy and safety .
- Results or Outcomes: This can lead to the development of more effective and safer antiviral drugs .
属性
IUPAC Name |
2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXAQIIEYXACX-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCN1C=NC2=C1N=C(NC2=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acyclovir-d4 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)
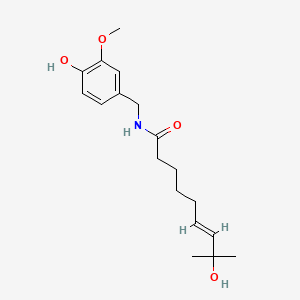
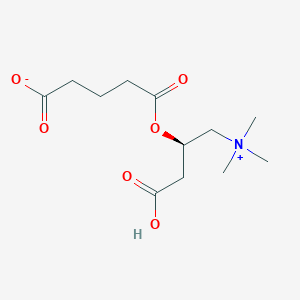
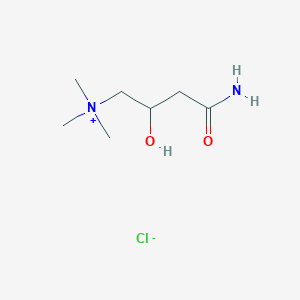
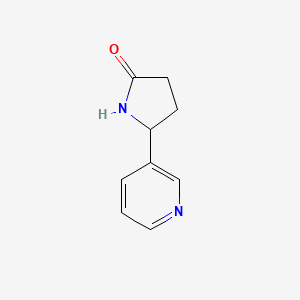
![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)
